3-Chloro-2,5-dibromobenzotrifluoride
Description
3-Chloro-2,5-dibromobenzotrifluoride is a halogenated benzotrifluoride derivative with the molecular formula C₇H₂ClBr₂F₃ (calculated molecular weight: 338.34 g/mol). It features a benzene ring substituted with a trifluoromethyl (-CF₃) group at position 1, chlorine at position 3, and bromine atoms at positions 2 and 4. This compound belongs to a class of aromatic trifluoromethyl derivatives widely used in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of -CF₃ and halogens, which enhance stability and modulate reactivity.
Properties
CAS No. |
1027512-72-6 |
|---|---|
Molecular Formula |
C7H2Br2ClF3 |
Molecular Weight |
338.34 g/mol |
IUPAC Name |
2,5-dibromo-1-chloro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br2ClF3/c8-3-1-4(7(11,12)13)6(9)5(10)2-3/h1-2H |
InChI Key |
LRAHWXYALPXVCG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Chloro-2,5-dibromobenzotrifluoride with structurally related benzotrifluoride derivatives, focusing on molecular properties, substituent effects, and applications.
Substituent Effects on Reactivity and Stability
- Halogen Type and Position: Bromine’s larger atomic radius (vs. The chlorine and bromine in the target compound may act as leaving groups in nucleophilic aromatic substitution reactions.
- Electron-Withdrawing Groups: The -CF₃ group stabilizes the aromatic ring, reducing electrophilic substitution reactivity compared to non-fluorinated analogs. Nitro groups (as in 2-Chloro-3,5-dinitrobenzotrifluoride) further deactivate the ring but introduce explosive hazards.
- Functional Group Diversity : The benzoyl chloride derivative (3-Chloro-5-(trifluoromethyl)benzoyl chloride) exhibits high reactivity due to the acyl chloride group, unlike the inert -CF₃ in the target compound.
Physical and Hazard Profiles
- Molecular Weight : Bromine contributes significantly to the target compound’s higher molecular weight (338.34 g/mol) compared to fluorine analogs (e.g., 240.54 g/mol for 3-Chloro-4,5-difluorobenzotrifluoride), suggesting differences in volatility and solubility.
- Hazards : While nitro-substituted derivatives (e.g., 2-Chloro-3,5-dinitrobenzotrifluoride) pose explosion risks, brominated compounds like the target molecule may exhibit toxicity or environmental persistence due to halogen content.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
